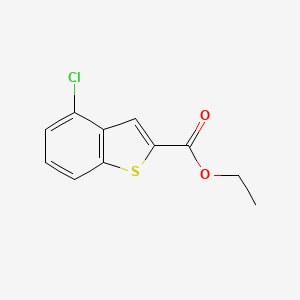

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

CAS No.: 1207537-67-4

Cat. No.: VC2639329

Molecular Formula: C11H9ClO2S

Molecular Weight: 240.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207537-67-4 |

|---|---|

| Molecular Formula | C11H9ClO2S |

| Molecular Weight | 240.71 g/mol |

| IUPAC Name | ethyl 4-chloro-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 |

| Standard InChI Key | FKFLOHDQWJVBQW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl |

| Canonical SMILES | CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl |

Introduction

Chemical Properties and Structure

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate (CAS No. 1207537-67-4) is characterized by its molecular formula C11H9ClO2S and molecular weight of 240.71 g/mol. It features a fused ring system consisting of a benzene ring and a thiophene ring, with specific substitutions that contribute to its chemical reactivity and potential applications. The comprehensive physical and chemical properties of this compound are summarized in Table 1.

Table 1: Chemical and Physical Properties of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate

| Property | Value |

|---|---|

| CAS Number | 1207537-67-4 |

| Molecular Formula | C11H9ClO2S |

| Molecular Weight | 240.71 g/mol |

| IUPAC Name | ethyl 4-chloro-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C11H9ClO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 |

| Standard InChIKey | FKFLOHDQWJVBQW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(S1)C=CC=C2Cl |

The structure of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate includes several key elements that influence its chemical behavior:

-

The benzothiophene core provides a rigid, planar framework that contributes to the compound's stability and potential for π-electron interactions.

-

The chlorine substituent at position 4 acts as an electron-withdrawing group, influencing the electronic distribution within the molecule and potentially enhancing its reactivity toward nucleophiles.

-

The ethyl ester group at position 2 serves as a versatile functional handle for further chemical transformations, making this compound valuable as a synthetic intermediate.

Applications in Research and Industry

Ethyl 4-Chloro-1-benzothiophene-2-carboxylate has demonstrated utility in various scientific disciplines owing to its unique structural features. The primary applications of this compound are summarized in Table 2.

Table 2: Applications of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate in Various Fields

| Field | Applications |

|---|---|

| Synthetic Organic Chemistry | Building block for complex molecule synthesis; Intermediate in multi-step organic syntheses |

| Pharmaceutical Research | Precursor for potential drug candidates; Structure-activity relationship studies |

| Medicinal Chemistry | Development of compounds with potential biological activity; Design of enzyme inhibitors |

| Materials Science | Synthesis of compounds with unique electronic properties for specialized applications |

Synthetic Organic Chemistry Applications

Comparative Analysis with Structurally Similar Compounds

A comparative analysis of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate with structurally similar compounds provides valuable insights into structure-activity relationships and the influence of specific structural features on chemical and biological properties. Table 3 presents a comparison of key compounds with structural similarities to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate.

Table 3: Comparison of Ethyl 4-Chloro-1-benzothiophene-2-carboxylate with Structurally Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Ethyl 4-Chloro-1-benzothiophene-2-carboxylate | C11H9ClO2S | 240.71 | Reference compound |

| Methyl 4-chloro-1-benzothiophene-2-carboxylate | C10H7ClO2S | 226.68 | Methyl ester instead of ethyl ester |

| Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | C11H10ClNO2S | 255.72 | Additional amino group at position 3 |

| Ethyl 6-chlorobenzofuran-2-carboxylate | C11H9ClO3 | - | Oxygen instead of sulfur in the heterocyclic ring |

Comparison with Methyl 4-chloro-1-benzothiophene-2-carboxylate

Methyl 4-chloro-1-benzothiophene-2-carboxylate (CAS No. 35212-95-4) differs from Ethyl 4-Chloro-1-benzothiophene-2-carboxylate only in the ester alkyl group, with the former having a methyl group and the latter an ethyl group. This subtle difference affects properties such as lipophilicity and steric hindrance, which can influence the compound's behavior in biological systems and its pharmaceutical applications. The methyl ester generally exhibits slightly higher polarity and lower lipophilicity compared to the ethyl ester.

Comparison with Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate (CAS No. 67189-92-8) contains an additional amino group at position 3 compared to Ethyl 4-Chloro-1-benzothiophene-2-carboxylate . This amino group significantly alters the electronic properties of the compound, potentially enhancing its ability to form hydrogen bonds with biological targets. The presence of this additional functional group also provides an additional site for further chemical modifications, expanding the synthetic utility of the compound.

Comparison with Benzofuran Analogues

Comparing benzothiophene-based compounds with their benzofuran counterparts, such as ethyl 6-chlorobenzofuran-2-carboxylate, reveals the impact of replacing sulfur with oxygen in the heterocyclic ring. This substitution affects properties such as electron density distribution, bond angles, and interactions with biological systems. Generally, benzofuran derivatives tend to exhibit different electronic properties and reactivity patterns compared to their benzothiophene counterparts due to the different electronic and steric properties of oxygen versus sulfur.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume